

# Off-Target Kinase Profile of JH-XI-10-02: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |
|----------------------|-------------|-----------|--|
| Compound Name:       | JH-XI-10-02 |           |  |
| Cat. No.:            | B15543198   | Get Quote |  |

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of the off-target kinase interactions for **JH-XI-10-02**, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 8 (CDK8).

**JH-XI-10-02** is designed to induce the degradation of CDK8, a key regulator of transcription, by hijacking the cell's ubiquitin-proteasome system.[1][2][3][4] While highly potent against its intended target, assessing its interactions with other kinases across the kinome is crucial for identifying potential off-target effects and ensuring its utility as a selective chemical probe.

### **KinomeScan Off-Target Data**

While direct KinomeScan data for **JH-XI-10-02** is not publicly available, data for its parent compound, JH-VIII-49, provides valuable insights into its potential off-target profile. A KinomeScan assay was performed by screening JH-VIII-49 at a concentration of 10 µM against a panel of 468 kinases.[5] The results identified four kinases with greater than 90% inhibition, indicating potential off-target interactions.



| Target Kinase | % Inhibition at 10<br>μΜ | IC50 (nM)                    | Notes                                                            |
|---------------|--------------------------|------------------------------|------------------------------------------------------------------|
| CDK8          | >90%                     | 159 (for JH-XI-10-02)        | Intended Target                                                  |
| CDK19         | >90%                     | 8 (for JH-VIII-49)           | JH-XI-10-02 shows no effect on CDK19 levels.                     |
| NEK1          | >90%                     | >10,000 (for JH-VIII-<br>49) | Weak interaction confirmed by doseresponse analysis.             |
| PIKFYVE       | >90%                     | Not Determined               | A commercial enzyme<br>assay was not<br>available for follow-up. |

## Experimental Protocols KinomeScan Competition Binding Assay

The KinomeScan platform utilizes a proprietary competition binding assay to quantify the interaction between a test compound and a panel of kinases. The fundamental principle involves measuring the amount of a kinase that is captured on an immobilized ligand in the presence and absence of the test compound.

#### Assay Principle:

- Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
- Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.
- Quantification: The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.



 Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a DMSO control (% control). A lower % control value signifies a stronger binding affinity. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

## Visualizing the KinomeScan Workflow and PROTAC Action

To better illustrate the experimental and mechanistic aspects, the following diagrams are provided.



Click to download full resolution via product page

A simplified workflow of the KinomeScan competition binding assay.





Click to download full resolution via product page

The mechanism of action for the PROTAC degrader **JH-XI-10-02**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Probe JH-XI-10-02 | Chemical Probes Portal [chemicalprobes.org]
- 4. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]



- 5. chayon.co.kr [chayon.co.kr]
- To cite this document: BenchChem. [Off-Target Kinase Profile of JH-XI-10-02: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543198#kinomescan-data-for-jh-xi-10-02-off-target-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com